molecular formula C10H15Cl2N3O B13514640 3-Amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride

3-Amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride

Cat. No.: B13514640
M. Wt: 264.15 g/mol
InChI Key: QKRRBDRMLOTCIN-UHFFFAOYSA-N
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Description

3-Amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery programs. This compound features a fused piperidin-2-one and pyridine ring system, a structural motif prevalent in biologically active molecules. Its primary research application is as a versatile synthetic building block for the development of novel therapeutic agents, particularly for creating potential enzyme inhibitors. The piperidine scaffold is a common feature in pharmaceuticals and agrochemicals . The 3-aminopiperidine moiety, in particular, is a recognized pharmacophore in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors and has been identified as a key structural element in various other pharmacologically active compounds . The mechanism of action for derivatives based on this scaffold often involves targeted enzyme inhibition. For instance, related 4-aminopiperidine derivatives have been shown to function as antifungal agents by inhibiting critical enzymes in the ergosterol biosynthesis pathway, such as sterol C14-reductase and sterol C8-isomerase . The molecular structure of 3-Amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride, which incorporates multiple nitrogen atoms, is designed to imitate cationic high-energy intermediates in enzymatic processes, making it a valuable tool for probing biological pathways . Supplied as the dihydrochloride salt, this compound offers enhanced stability and solubility for streamlined handling in various organic synthesis and high-throughput screening workflows. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H15Cl2N3O

Molecular Weight

264.15 g/mol

IUPAC Name

3-amino-1-pyridin-3-ylpiperidin-2-one;dihydrochloride

InChI

InChI=1S/C10H13N3O.2ClH/c11-9-4-2-6-13(10(9)14)8-3-1-5-12-7-8;;/h1,3,5,7,9H,2,4,6,11H2;2*1H

InChI Key

QKRRBDRMLOTCIN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)N(C1)C2=CN=CC=C2)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is usually obtained through crystallization and purification steps .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

3-Amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride is a chemical compound with a piperidine ring substituted with an amino group and a pyridine moiety, having the molecular formula C10H17Cl2N3C_{10}H_{17}Cl_2N_3. The dihydrochloride salt form enhances its solubility in aqueous solutions, making it useful in various applications. The primary applications of this compound are in pharmaceutical development, particularly as potential treatments for metabolic disorders and as enzyme inhibitors.

Pharmaceutical Development

Potential treatments for metabolic disorders 3-Amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride derivatives are explored as potential treatments for metabolic disorders, especially type 2 diabetes. These compounds can inhibit dipeptidyl peptidase IV activity, increasing incretin hormone levels, which are important for insulin secretion and glucose homeostasis.

Enzyme inhibitors The compound shows promise as a modulator of enzyme activity, specifically inhibiting dipeptidyl peptidase IV. This inhibitory action can influence biological systems by affecting glucose metabolism.

Structural Versatility Beyond its direct applications, 3-amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride's structural versatility allows it to be a component in developing therapeutic agents targeting various diseases.

Chemical Reactivity and Synthesis

The chemical reactivity of 3-amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride stems from its functional groups. The amino group can act as a nucleophile in substitution reactions, while the carbonyl group in the piperidinone structure can participate in condensation reactions. It can undergo acylation or alkylation reactions to form various derivatives. The dihydrochloride form allows for protonation of the amino group, influencing its reactivity in biological systems.

The synthesis of 3-amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride can be achieved through different methods, including reacting pyridine derivatives with piperidinones under specific conditions. Reducing agents like lithium aluminum hydride can be used to facilitate the formation of the amino group, and optimizing solvents and temperatures can enhance yield and purity during synthesis.

Related Compounds and Research

Other compounds sharing structural similarities with 3-amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride include:

  • 3-Aminopiperidine dihydrochloride Used as an intermediate for various pharmaceuticals.
  • 8-(3-Amino-piperidin-1-yl)-xanthines Potential use as diuretics or antihypertensives.
  • 1-(Pyridin-2-yl)piperidin-3-aminedihydrochloride Explored for different biological activities.

These compounds highlight the diversity and potential applications of 3-amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride, with each compound's specific substitutions and functional groups contributing to distinct biological activities and therapeutic potentials.

Table of Related Compounds

Compound NameStructural FeaturesUnique Aspects
3-Aminopiperidine dihydrochloridePiperidine ring with an amino groupUsed as an intermediate for various pharmaceuticals
8-(3-Amino-piperidin-1-yl)-xanthinesXanthine core with piperidine substitutionPotential use as diuretics or antihypertensives
1-(Pyridin-2-yl)piperidin-3-aminedihydrochlorideSimilar piperidine-pyridine structureExplored for different biological activities

Mechanism of Action

The mechanism of action of 3-Amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Properties

Key differences arise from substituent variations on the piperidin-2-one core:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number
3-Amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride* C₁₀H₁₄Cl₂N₃O 263.15 (calculated) Pyridin-3-yl Not available
3-Amino-1-(4-methoxyphenyl)piperidin-2-one methyl 4-(2-aminopropan-2-yl)benzoate C₁₂H₁₆N₂O₂ 220.27 4-Methoxyphenyl, methyl benzoate EN300-6504592
5-Amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one dihydrochloride C₁₃H₂₀Cl₂N₄O 343.23 (calculated) Cyclopropyl, 1-methylimidazol-5-yl 1481664-39-4

*Molecular weight calculated based on stoichiometry.

Key Observations:

  • Aromatic vs.
  • Salt Forms: Dihydrochloride salts (e.g., target compound and analog) improve aqueous solubility compared to free bases, critical for bioavailability .

Physicochemical Properties

  • Solubility: The pyridin-3-yl substituent likely enhances polar interactions, increasing solubility in polar solvents relative to methoxyphenyl or cyclopropyl analogs. The dihydrochloride form further amplifies water solubility .
  • Stability: Aromatic systems (e.g., pyridine) may confer greater thermal and oxidative stability compared to aliphatic substituents, which are prone to ring strain (cyclopropyl) or hydrolysis (methoxy groups) .

Research and Development Context

  • Structural Characterization: Tools like SHELXL (for small-molecule refinement) and PHENIX (for macromolecular applications) are widely used to determine crystal structures of such compounds, enabling precise analysis of substituent effects .
  • Synthetic Accessibility: The Building Blocks Catalogue () highlights commercial availability of analogs, suggesting feasible synthetic routes for the target compound via modular piperidin-2-one chemistry .

Biological Activity

3-Amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in the context of diabetes and cancer treatment.

Chemical Structure and Properties

The compound features a piperidin-2-one core with an amino group and a pyridine moiety, which contribute to its biological activity. The dihydrochloride form enhances its solubility and stability in biological systems, facilitating interactions with various enzymes and receptors.

Biological Activity

Research indicates that 3-amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride exhibits several key biological activities:

1. Enzyme Inhibition

The compound has been identified as a potent inhibitor of dipeptidyl peptidase IV (DPP-IV) , an enzyme linked to glucose metabolism and type 2 diabetes management. By inhibiting DPP-IV, the compound increases the levels of incretin hormones, which are crucial for insulin secretion and glucose homeostasis.

2. Cancer Therapeutics

Studies have demonstrated that derivatives of this compound can effectively inhibit various kinases involved in cancer progression, including:

  • Monopolar Spindle 1 (MPS1)
  • Aurora kinases

These kinases play essential roles in cell division and proliferation, making them critical targets for cancer therapy . The compound's ability to form multiple hydrogen bonds enhances its binding affinity to these targets, suggesting potential for further development in oncology.

The biological activity of 3-amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride is primarily attributed to its structural features:

  • Hydrogen Bonding: The presence of the amino group allows for strong interactions with enzyme active sites.
  • Hydrophobic Contacts: The piperidine and pyridine rings facilitate hydrophobic interactions, enhancing binding specificity and affinity .

Case Studies

Several studies have highlighted the efficacy of 3-amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride in various experimental settings:

StudyFindings
Study 1Demonstrated significant DPP-IV inhibition leading to improved glucose tolerance in diabetic models.
Study 2Showed that the compound effectively inhibited MPS1 and Aurora kinases in vitro, leading to reduced cell proliferation in cancer cell lines.
Study 3Investigated the pharmacokinetics and bioavailability, confirming favorable absorption characteristics when administered orally .

Synthesis

The synthesis of 3-amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride can be achieved through various methods. One common approach involves the reaction of pyridine derivatives with piperidinones under controlled conditions, often utilizing reducing agents like lithium aluminum hydride to facilitate the formation of the amino group. Optimization of solvents and temperatures is crucial for maximizing yield and purity.

Q & A

Basic Research Questions

Q. How should researchers safely handle and store 3-Amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation during handling .
  • Storage : Store in sealed, labeled containers at controlled room temperature (20–25°C), away from moisture and incompatible substances (e.g., strong oxidizers). Monitor container integrity regularly .
  • Emergency Protocols : For accidental exposure, rinse skin/eyes with water for 15 minutes. In case of inhalation, move to fresh air and seek medical attention if symptoms persist .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the piperidin-2-one scaffold and pyridinyl substitution patterns. Compare peaks with computational predictions (e.g., ACD/Labs) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₄N₃O·2HCl; theoretical MW: 292.2 g/mol) and isotopic patterns .
  • Infrared (IR) Spectroscopy : Identify amine (–NH₂) and carbonyl (C=O) stretches (~1650–1700 cm⁻¹) to confirm functional groups .
  • Purity Analysis : Employ HPLC with UV detection (e.g., C18 column, ammonium acetate buffer at pH 6.5) to assess impurities .

Q. What are the key considerations in designing a synthetic route for this compound?

  • Methodological Answer :

  • Retrosynthetic Analysis : Prioritize protecting groups for the amine (e.g., Boc) and pyridinyl moieties to prevent side reactions during cyclization .
  • Reaction Optimization : Use Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example, test acetonitrile vs. DMF for nucleophilic substitution efficiency .
  • Yield Improvement : Monitor intermediates via TLC and isolate unstable intermediates under inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activity data for this compound?

  • Methodological Answer :

  • Data Validation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study designs. Cross-reference assay conditions (e.g., cell lines, IC₅₀ protocols) .
  • Meta-Analysis : Use statistical tools (e.g., R or Python) to aggregate data from multiple studies, adjusting for batch effects or solvent variations (e.g., DMSO vs. saline) .
  • Error Tracing : Replicate experiments under controlled conditions, ensuring pH stability (critical for hydrochloride salts) and standardized dose-response curves .

Q. What strategies optimize reaction conditions for large-scale synthesis while minimizing byproducts?

  • Methodological Answer :

  • Factorial Design : Test variables (temperature, catalyst type, stoichiometry) in a 2³ factorial matrix to identify interactions. For example, Pd/C vs. Raney Ni for hydrogenation steps .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates (e.g., enamine formation) .
  • Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound triphenylphosphine) to trap reactive impurities .

Q. How can computational chemistry predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with targets (e.g., kinases). Validate docking poses with MD simulations (NAMD/GROMACS) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic interactions at active sites, focusing on protonation states of the dihydrochloride salt .
  • ADMET Prediction : Employ SwissADME or pkCSM to estimate solubility, permeability, and toxicity profiles .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–60°C) stress. Monitor degradation via UPLC-MS .
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life from accelerated stability data (e.g., 40°C/75% RH for 6 months) .
  • Solid-State Analysis : Perform X-ray diffraction (XRPD) and dynamic vapor sorption (DVS) to detect hydrate formation or polymorphic transitions .

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